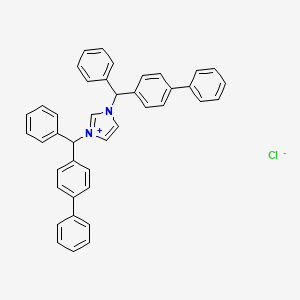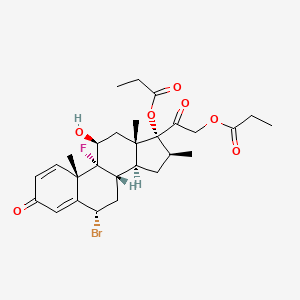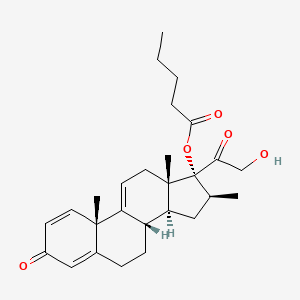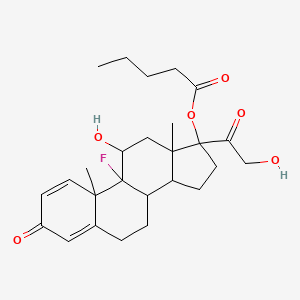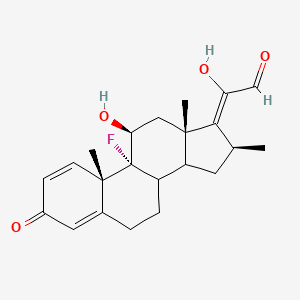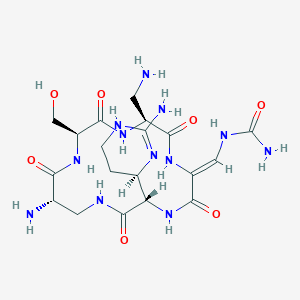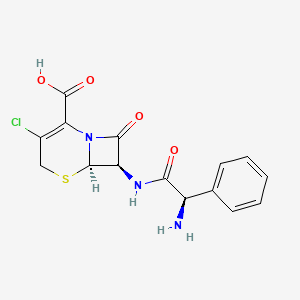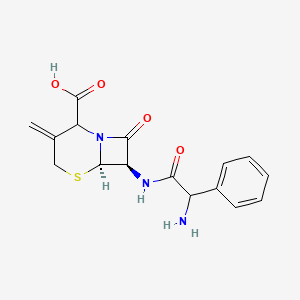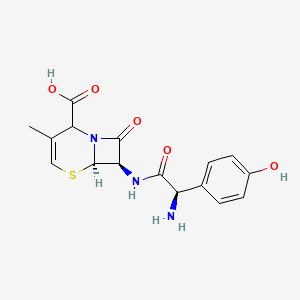
デフルオロリネゾリド
概要
説明
Defluoro Linezolid is a derivative of Linezolid, an antimicrobial agent belonging to the oxazolidinone class. Linezolid is known for its effectiveness against Gram-positive bacteria, including those resistant to other antibiotics. Defluoro Linezolid, as the name suggests, is a version of Linezolid where the fluorine atom has been removed. This modification can impact the compound’s pharmacokinetics and pharmacodynamics, making it a subject of interest in pharmaceutical research .
科学的研究の応用
Defluoro Linezolid has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of oxazolidinone derivatives.
Biology: Investigated for its potential effects on bacterial protein synthesis and resistance mechanisms.
Medicine: Explored as a potential therapeutic agent with modified pharmacokinetic properties compared to Linezolid.
Industry: Used in the development of new antimicrobial agents and in quality control processes for pharmaceutical production
作用機序
Target of Action
Defluoro Linezolid, similar to its parent compound Linezolid, primarily targets the 23S ribosomal RNA of the 50S subunit in bacteria . This subunit plays a crucial role in the initiation of bacterial protein synthesis .
Mode of Action
Defluoro Linezolid exerts its antibacterial effects by interfering with bacterial protein translation . It binds to a site on the bacterial 23S ribosomal RNA of the 50S subunit and prevents the formation of a functional 70S initiation complex, which is essential for bacterial reproduction .
Biochemical Pathways
The primary biochemical pathway affected by Defluoro Linezolid is the protein synthesis pathway in bacteria . By binding to the 23S ribosomal RNA, it inhibits the formation of the 70S initiation complex, thereby halting the protein synthesis process . The downstream effect of this action is the inhibition of bacterial growth and reproduction .
Pharmacokinetics
In pediatrics, reducing the dosing interval to 8 hours is suggested . Despite the lack of sufficient information in obese individuals, dosing based on body weight or use of a higher dose seems to be justifiable to prevent sub-therapeutic concentrations .
Result of Action
The molecular and cellular effects of Defluoro Linezolid’s action are primarily the inhibition of bacterial protein synthesis, leading to the cessation of bacterial growth and reproduction . In addition, Linezolid has been found to have immunomodulatory effects, suppressing the phagocytic ability, cytokine synthesis, and secretion of immune cells . These effects may also apply to Defluoro Linezolid.
Safety and Hazards
生化学分析
Cellular Effects
Studies on Linezolid have shown that it can cause hematological toxicity, mostly thrombocytopenia, leading to treatment discontinuation and failure . It’s also found that the incidence of treatment-related hematological toxicity is significantly higher in patients with decreased renal function .
Molecular Mechanism
Linezolid, the parent compound, is known to prevent the binding of aminoacyl-tRNA to the A-site of the large subunit of a ribosome, based on the X-ray structural analysis of the Linezolid complexes with vacant bacterial ribosomes .
Temporal Effects in Laboratory Settings
Studies on Linezolid have shown that the linezolid trough concentrations increased dramatically in the elderly, by about 10 mg/L in patients aged 65–80 years, followed by a further increase of 10 mg/L for every 10 years of age .
Dosage Effects in Animal Models
Studies on Linezolid have shown that the area under the concentration–time curve over 24 h to minimum inhibitory concentration (AUC0–24 h/MIC) equal to 80–120, percentage of time above the MIC ≥ 85%, and serum trough concentration between 2 and 7 mg/L are suggested .
Metabolic Pathways
Linezolid has been found to inhibit its own metabolism via inhibition of mitochondrial respiratory chain enzyme activity .
Transport and Distribution
Studies have shown that Linezolid resistance genes are widespread among various niches .
Subcellular Localization
Methods such as fluorescence microscopy can be used to compare the localization of a protein of interest with known markers .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Defluoro Linezolid involves the removal of the fluorine atom from Linezolid. This can be achieved through various chemical reactions, including dehalogenation. One common method involves the use of a dehalogenating agent under controlled conditions to selectively remove the fluorine atom without affecting the rest of the molecule .
Industrial Production Methods: Industrial production of Defluoro Linezolid follows similar principles but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow synthesis, which allows for efficient and scalable production without the need for intermediate purification steps .
化学反応の分析
Types of Reactions: Defluoro Linezolid can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products .
類似化合物との比較
Linezolid: The parent compound, known for its effectiveness against Gram-positive bacteria.
Tedizolid: Another oxazolidinone antibiotic with similar mechanisms but generally more effective and tolerable.
Uniqueness of Defluoro Linezolid: Defluoro Linezolid is unique due to the absence of the fluorine atom, which can impact its pharmacokinetic and pharmacodynamic properties. This modification may result in different efficacy, safety, and resistance profiles compared to other oxazolidinones .
特性
IUPAC Name |
N-[[(5S)-3-(4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-12(20)17-10-15-11-19(16(21)23-15)14-4-2-13(3-5-14)18-6-8-22-9-7-18/h2-5,15H,6-11H2,1H3,(H,17,20)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUDKGFPUHLJBJ-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40658120 | |
| Record name | N-({(5S)-3-[4-(Morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40658120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
556801-15-1 | |
| Record name | Desfluorolinezolid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0556801151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-({(5S)-3-[4-(Morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40658120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESFLUOROLINEZOLID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3J7BL87UT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


